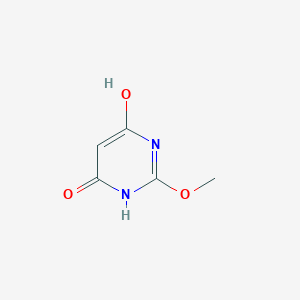

2-Methoxypyrimidine-4,6-diol

Descripción general

Descripción

2-Methoxypyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol This compound is characterized by a pyrimidine ring substituted with methoxy and hydroxyl groups at positions 2, 4, and 6, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-4,6-diol typically involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and selectivity while minimizing waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxypyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for further modifications that can lead to the development of novel compounds with desired properties.

- Reactivity : The presence of both a methoxy group and hydroxyl groups enhances its reactivity, making it suitable for various chemical transformations, including oxidation and reduction reactions.

Biology

- Enzyme Inhibition : Research indicates that 2-methoxypyrimidine-4,6-diol can inhibit specific enzymes by forming covalent bonds with cysteine residues. This mechanism is particularly relevant in studies focused on metabolic pathways and enzyme regulation.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against viruses such as Herpes simplex type 1. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigations in antiviral drug development.

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound have revealed its potential applications in treating various diseases, including cancer. Its role in enzyme inhibition may contribute to its anticancer activities.

- Biochemical Assays : The compound has been utilized as a ligand in biochemical assays, demonstrating versatility in drug design and development.

Industry

- Pharmaceutical Development : In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties make it suitable for developing new materials and compounds.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

Antiviral Activity Assessment

Research has indicated that this compound can effectively inhibit viral replication in cellular assays. Further studies are needed to elucidate its mechanisms of action against specific viral targets.

Enzyme Interaction Studies

Studies have shown that this compound can inhibit enzymes critical for cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-Methoxypyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

4,6-Dihydroxy-2-methoxypyrimidine: Similar in structure but lacks some functional groups present in 2-Methoxypyrimidine-4,6-diol.

2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups, differing in functional group arrangement.

4,6-Diaryl-2-aminopyrimidines: These compounds have aryl groups at positions 4 and 6, offering different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups at specific positions on the pyrimidine ring makes it a valuable compound for various applications .

Actividad Biológica

2-Methoxypyrimidine-4,6-diol is a heterocyclic organic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₆N₂O₃

- Molecular Weight : 142.11 g/mol

- Canonical SMILES :

COC1=NC(=CC(=O)N1)O

The compound features a pyrimidine ring substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.

Research indicates that this compound can modulate enzymatic activities and interfere with various cellular processes. The specific molecular targets are still under investigation, but the compound's ability to interact with biological systems suggests potential pathways for therapeutic applications.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate a promising profile for development as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has highlighted its ability to induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The compound was found to inhibit bacterial growth significantly, suggesting its potential as an antibiotic lead compound .

- Anticancer Activity : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a marked reduction in cell viability and increased apoptosis markers .

- Mechanistic Insights : Research conducted at various institutions has explored the molecular mechanisms underlying the biological effects of this compound. It was found to affect key signaling pathways related to cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine-4,6-diol | Contains an amino group at position 2 | Effective as a ligand in catalysis |

| 4,6-Dihydroxy-2-methylpyrimidine | Lacks methoxy substitution | Used as a precursor in organic synthesis |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | Contains dichloro substituents | Potentially useful in pharmaceuticals |

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to these similar compounds.

Propiedades

IUPAC Name |

4-hydroxy-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZGPQPOYOLJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548466 | |

| Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-98-1 | |

| Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.